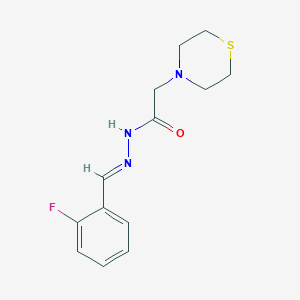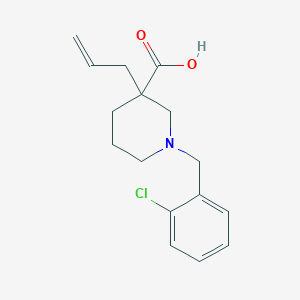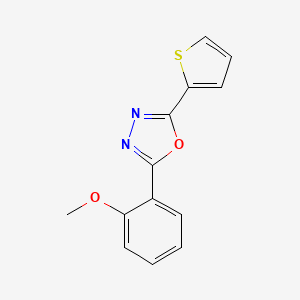![molecular formula C13H11Cl3FNO3 B5517495 2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate often involves complex chemical reactions, including the formation of specific bonds and functional groups. For example, the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a related compound, were achieved through specific synthetic routes, highlighting the intricate processes involved in creating such molecules (McLaughlin et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for their analysis. For instance, the molecular structure of 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), a similar compound, was thoroughly investigated using single-crystal X-ray diffraction (SC-XRD), revealing significant insights into its crystallographic and molecular dimensions (Ashfaq et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied to understand their reactivity and potential applications. For example, the study of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety as antimicrobial agents involved the synthesis of these compounds and an evaluation of their antimicrobial properties, demonstrating the chemical reactivity and potential uses of such molecules (Bawazir & Abdel-Rahman, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how these compounds interact with their environment. Investigations into compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have included analyses of their vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, providing comprehensive insights into their physical characteristics (Raju et al., 2015).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their study. Research on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions, for example, has shed light on their synthesis, thermal, and magnetic properties, contributing to the understanding of their chemical behaviors (Ferenc et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Fluorine-Containing Compounds : Studies have explored the synthesis of new molecules incorporating fluorine, demonstrating its utility in creating biologically active compounds. For example, the synthesis of new fluorine-containing thiadiazolotriazinones has shown potential antibacterial activity, highlighting the relevance of fluorinated compounds in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Characterization and Differentiation of Research Chemicals : The detailed characterization and differentiation of compounds with fluorophenyl groups have been crucial in correctly identifying research chemicals. This includes the structural analysis and identification of isomers, demonstrating the complexity and importance of accurate compound characterization in chemical research (McLaughlin et al., 2016).
Crystal Structure Analysis : The study of compounds such as "4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid" involves crystal structure analysis to understand molecular configurations and intermolecular interactions. Such studies are foundational in the field of material science and drug design, providing insights into the physical properties and potential applications of new compounds (Nayak et al., 2013).
Potential Applications
Antimicrobial Agents : The synthesis of fluorinated amino-heterocyclic compounds with antimicrobial properties showcases the application of such compounds in developing new antibacterial and antifungal agents. These studies underline the importance of chemical synthesis in creating novel agents that could address the need for new antimicrobials (Bawazir & Abdel-Rahman, 2018).
Vibrational Spectroscopy and Supramolecular Studies : Research on derivatives of chloramphenicol, a well-known antibiotic, using vibrational spectroscopy and supramolecular studies, provides insights into the molecular interactions and stability of pharmaceutical compounds. Such studies contribute to the understanding of drug action at the molecular level and can guide the development of more effective drugs (Fernandes et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2,3,3-trichloroprop-2-enyl 4-(3-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3FNO3/c14-10(13(15)16)7-21-12(20)5-4-11(19)18-9-3-1-2-8(17)6-9/h1-3,6H,4-5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATYUDAJTSQDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)

![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)